

Navigating the NMR Landscape of 3,6-Dimethyldecane: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Dimethyldecane

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This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopy data for **3,6-dimethyldecane**. Tailored for researchers, scientists, and professionals in drug development, this document outlines predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and a structural representation of the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental NMR data for **3,6-dimethyldecane**, the following tables present predicted chemical shifts (δ), multiplicities, and assignments based on established principles of NMR spectroscopy and typical values for similar aliphatic compounds.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Predicted ¹H NMR Data for **3,6-Dimethyldecane**

| Protons | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------------|--|---------------|---------------------------|
| H1, H10 | ~0.8-0.9 | Triplet (t) | ~7.0 |
| H1', H1" | ~0.8-0.9 | Doublet (d) | ~6.5 |
| H2, H9 | ~1.2-1.4 | Multiplet (m) | - |
| H3, H6 | ~1.4-1.6 | Multiplet (m) | - |
| H4, H5, H7, H8 | ~1.1-1.3 | Multiplet (m) | - |

Table 2: Predicted ^{13}C NMR Data for **3,6-Dimethyldecane**

| Carbon | Predicted Chemical Shift (δ , ppm) |
|----------|--|
| C1, C10 | ~14 |
| C1', C1" | ~19 |
| C2, C9 | ~23 |
| C4, C8 | ~29 |
| C5, C7 | ~35 |
| C3, C6 | ~37 |

Note: Due to the chiral centers at C3 and C6, the molecule exists as a mixture of diastereomers (a meso compound and a pair of enantiomers). This may lead to more complex spectra than predicted here, with distinct signals for chemically non-equivalent, but structurally similar, nuclei.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of a branched alkane like **3,6-dimethyldecane**.

1. Sample Preparation:

- Sample Purity: The **3,6-dimethyldecane** sample should be of high purity (>98%) to avoid interfering signals from impurities.
- Solvent: A deuterated solvent, typically chloroform-d (CDCl_3), is used to dissolve the sample. The solvent peak also serves as a reference.
- Concentration: For ^1H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is generally sufficient. For the less sensitive ^{13}C NMR, a more concentrated solution (50-100 mg/mL) is preferable.[2]
- Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence is typically used.
 - Acquisition Time: ~2-4 seconds.
 - Relaxation Delay: ~1-5 seconds.
 - Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: ~2-10 seconds.
- Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

3. Data Processing:

- Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
- Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.
- Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.

Visualization of 3,6-Dimethyldecane

To aid in the interpretation of the NMR data, a 2D structural diagram of **3,6-dimethyldecane** is provided below, generated using the DOT language.

Figure 1. 2D Structure of **3,6-Dimethyldecane**

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